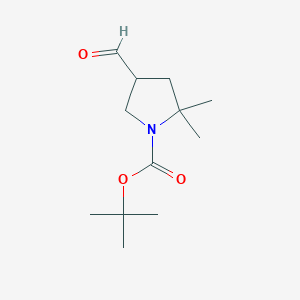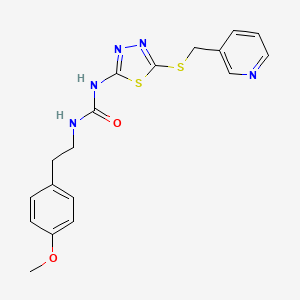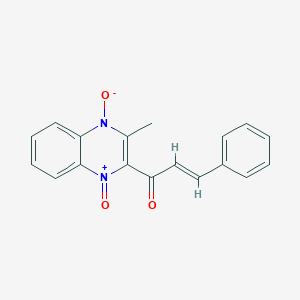
2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N4O3/c16-8-7-13-3-5-14 (6-4-13)11-2-1-10 (9-12-11)15 (17)18/h1-2,9,16H,3-8H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Antibacterial Activity
The incorporation of piperazine into biologically active compounds has led to its presence in various disease treatments. Notably, piperazine derivatives exhibit antibacterial properties . Researchers have synthesized novel derivatives of 1,2,4-triazole with a piperazine moiety, some of which demonstrated good antibacterial activity. Investigating the antibacterial potential of 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol could provide valuable insights for combating bacterial infections.
Safety and Hazards
The compound is classified as dangerous with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Propiedades
IUPAC Name |
2-[4-(4-amino-5-nitropyrimidin-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O3/c11-9-8(16(18)19)7-12-10(13-9)15-3-1-14(2-4-15)5-6-17/h7,17H,1-6H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRHNDNQLWAHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2420682.png)


![4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2420685.png)

![(Z)-2-benzylidene-6-ethoxybenzo[b]thiophen-3(2H)-one](/img/structure/B2420688.png)


![6-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2420692.png)
![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2420693.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2420695.png)
